Decarboxyl Ofloxacin
CAS No.: 123155-82-8
Cat. No.: VC0525460
Molecular Formula: C17H20FN3O2
Molecular Weight: 317.36
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123155-82-8 |
---|---|
Molecular Formula | C17H20FN3O2 |
Molecular Weight | 317.36 |
IUPAC Name | 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one |
Standard InChI | InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3 |
Standard InChI Key | XTLCAWXSWVQNHK-UHFFFAOYSA-N |
SMILES | CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Physical Properties
Decarboxyl ofloxacin exhibits distinct physical properties that influence its behavior in various environments and applications. The compound is characterized as a white to off-white solid with specific measurable properties as detailed in the following table:
The physical characteristics of decarboxyl ofloxacin influence its solubility, which is reported as "slightly soluble" in chloroform and ethyl acetate . This limited solubility profile has implications for its extraction, purification, and analytical detection methodologies.
Chemical Characteristics
The chemical structure of decarboxyl ofloxacin features a quinoline core fused with an oxazine ring, creating the oxazino[2,3,4-ij]quinolin-7-one backbone. The molecule contains a fluorine atom at position 9 and a methylpiperazinyl group at position 10, which contributes to its biological activity profile . The absence of the carboxyl group differentiates it structurally from ofloxacin and contributes to its altered biological activity and environmental behavior.
In environmental contexts, the compound demonstrates relative persistence due to the presence of fluorine, which generally increases resistance to biodegradation . This characteristic is significant when considering the environmental fate of fluoroquinolone antibiotics and their transformation products.
Mechanism of Action and Biological Activity
Decarboxyl ofloxacin, like its parent compound ofloxacin, is believed to exert antibacterial effects through inhibition of bacterial DNA replication enzymes. While the carboxyl group is considered important for the binding of fluoroquinolones to their target enzymes (DNA gyrase and topoisomerase IV), the decarboxylated derivative may retain some degree of activity through similar mechanisms with potentially altered potency.
The structural modifications in decarboxyl ofloxacin—specifically the absence of the carboxyl group—may affect its:
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Binding affinity for target enzymes
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Spectrum of antibacterial activity
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Potency against resistant bacterial strains
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Pharmacokinetic properties including absorption, distribution, and elimination
These altered properties have implications for both the therapeutic potential and the environmental impact of the compound when present as a metabolite or degradation product.
Applications and Significance
The primary significance of decarboxyl ofloxacin lies in several areas:
Pharmaceutical Quality Control
As an identified impurity in ofloxacin formulations (designated as Ofloxacin impurity B in the European Pharmacopoeia), decarboxyl ofloxacin serves as an important quality control marker . Its presence and concentration in pharmaceutical preparations must be monitored to ensure product quality and safety.
Environmental Monitoring
The identification of decarboxyl ofloxacin in environmental samples provides valuable information about the fate and transformation of fluoroquinolone antibiotics in natural systems. Its presence can serve as a biomarker for antibiotic contamination and degradation processes .
Research Applications
Deuterated forms of decarboxyl ofloxacin, such as Defluoro-decarboxyl Ofloxacin-d3 (C17H18D3N3O2), have applications in analytical chemistry as internal standards for quantitative analysis. These compounds facilitate precise measurement of ofloxacin and its metabolites in complex matrices.
Research Findings and Environmental Implications
Biodegradation Studies
Research on the biodegradability of ofloxacin transformation products has yielded significant findings relevant to decarboxyl ofloxacin. Studies employing the Closed Bottle test (OECD 301 D) have demonstrated that transformation products formed during photolytic and photocatalytic treatment of ofloxacin exhibit poor biodegradability, with biodegradation percentages close to zero .
This persistent nature is attributed to the presence of fluorine in the molecular structure, which generally confers resistance to microbial degradation . This finding has important implications for environmental risk assessment, as it suggests that decarboxyl ofloxacin may persist in natural environments following release.
Analytical Methods and Characterization
The detection and quantification of decarboxyl ofloxacin typically employ advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry. Ultra high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been used to identify various transformation products of ofloxacin, including decarboxylated forms .
For pharmaceutical quality control and research applications, several analytical parameters are important:
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Chromatographic separation conditions
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Mass spectrometric detection parameters
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Sample preparation methods
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Quantification using internal standards (potentially including deuterated analogs)
These analytical methodologies are crucial for monitoring decarboxyl ofloxacin in pharmaceutical preparations, environmental samples, and research contexts.
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